

physical and chemical properties of N-Boc-piperazine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

Cat. No.: B1341749

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of N-Boc-Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) and its derivatives are pivotal building blocks in modern medicinal chemistry and drug discovery. The presence of the Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom, enabling the creation of diverse molecular libraries for high-throughput screening. The piperazine scaffold itself is a privileged structure found in numerous approved drugs, known for its ability to enhance physicochemical properties like solubility and bioavailability.^[1] This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-piperazine, detailed experimental protocols for the synthesis and characterization of its derivatives, and visualizations of relevant workflows and biological pathways.

Core Physical and Chemical Properties of N-Boc-Piperazine

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a white to yellowish crystalline solid.^{[2][3]} It serves as a versatile intermediate in the synthesis of a wide array of

pharmaceutical compounds.^[4] The Boc group is stable under various reaction conditions but can be easily removed with mild acid, making it an ideal protecting group in multi-step syntheses.^{[4][5]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the parent compound, N-Boc-piperazine.

Property	Value	References
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	[3][6]
Molecular Weight	186.25 g/mol	[3][7][8]
Appearance	White to light yellow crystalline solid/powder	[2][3][5][9]
Melting Point	37-49 °C	[2][3][7][10]
Boiling Point	258 °C at 760 mmHg	[2][3][11]
Density	1.03 g/cm ³	[2][3][7]
Flash Point	109.8 °C	[2][3][11]
pKa (Predicted)	8.45 ± 0.10	[12][13][14]
Solubility	Soluble in organic solvents (DCM, Methanol, Ethanol, Ethyl Acetate, DMSO). ^{[5][9]} [12] Limited solubility in water. ^{[5][15]}	
Refractive Index	1.467	[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of N-Boc-piperazine derivatives. The following sections provide protocols for key experimental procedures.

Synthesis of N-Boc-Piperazine Derivatives (Mannich Base Example)

This protocol outlines a general two-step process for synthesizing N-((piperazin-1-yl)methyl)benzenamine derivatives, a class of Mannich bases.[1][16]

Step A: Synthesis of Boc-Protected Mannich Base

- **Dissolution:** Dissolve N-Boc-piperazine (0.01 mol, 1.86 g) and a selected aniline derivative (0.01 mol) in an adequate amount of ethanol.[16]
- **Reaction Initiation:** To the stirred reaction mixture, add formalin (37%, 1 mL).[16]
- **Reflux:** Reflux the mixture for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[16]
- **Isolation:** Once the reaction is complete, pour the mixture into ice water.[16]
- **Filtration:** Collect the resulting precipitate, which is the Boc-protected product, by filtration.[1]

Step B: Deprotection of the Boc Group

- **Acidification:** Dissolve the Boc-protected Mannich base from Step A in 6N HCl (60 mL).[1][16]
- **Extraction (Wash):** Wash the acidic solution with ether (3 x 50 mL) to remove any non-polar impurities.[16]
- **Basification:** Basify the aqueous phase with solid KOH to a pH of 11.[1][16]
- **Product Extraction:** Extract the final deprotected product with ethyl acetate (3 x 100 mL).[16]
- **Drying and Concentration:** Combine the organic phases, dry them over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the final Mannich base.[1][16]

Characterization Protocols

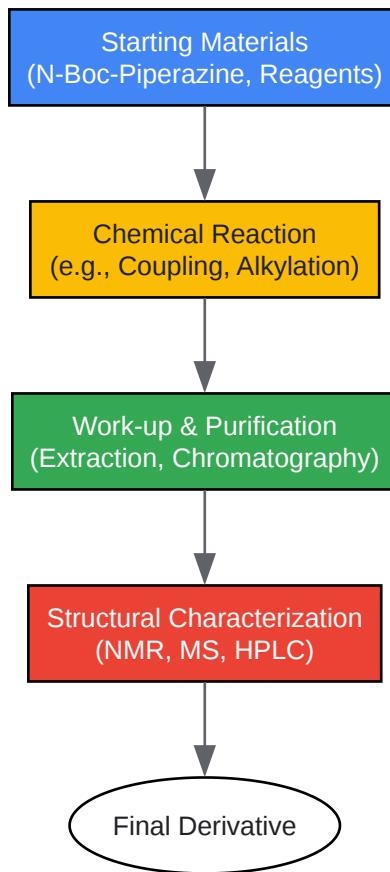
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation. For N-Boc-piperazine derivatives, dynamic NMR behavior is often observed due to conformers arising from the partial amide double bond.[17][18]

- ^1H NMR: Key expected signals include:
 - A broad singlet around 2.3-2.8 ppm corresponding to the NH proton of the piperazine moiety.[16]
 - Triplets or doublets in the region of 2.4-3.8 ppm representing the alkyl protons of the piperazine ring.[16]
 - A singlet for the nine protons of the tert-butyl group of the Boc moiety.
 - Multiplets in the aromatic region (typically 6.4-8.2 ppm) if aryl substituents are present.[16]
- ^{13}C NMR: Signals for the carbons of the NCH_2 groups of the piperazine ring are expected, along with signals for the Boc group and any other substituents.[18]

2.2.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

- Fragmentation Behavior: A common fragmentation pattern for N-substituted piperazine derivatives involves the characteristic neutral loss of the piperazine-containing moiety.[19] For example, in the analysis of certain piperazine derivatives, a primary fragmentation is the loss of N-methylpiperazine (-100 Da).[19] The exact fragmentation will depend on the specific derivative's structure and the ionization technique used.

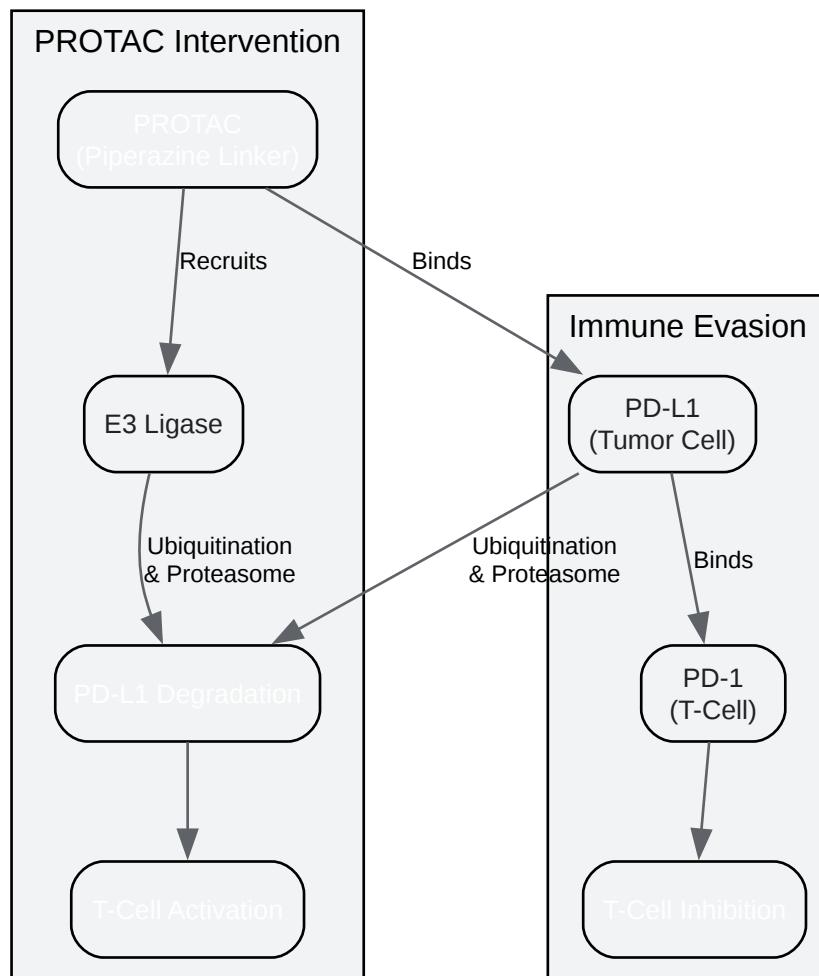
2.2.3. High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for assessing the purity of N-Boc-piperazine derivatives.[20]


- General HPLC-UV Method:
 - Chromatographic Column: A chiral column such as Chiralpak IC (250 x 4.6 mm, 5 μm) can be used.[20]

- Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v) is often effective.[20]
- Flow Rate: 1.0 mL/min.[20]
- Column Temperature: 35°C.[20]
- Detection Wavelength: Dependent on the chromophores present in the derivative; for example, 340 nm has been used.[20]
- Injection Volume: 10 μ L.[20]

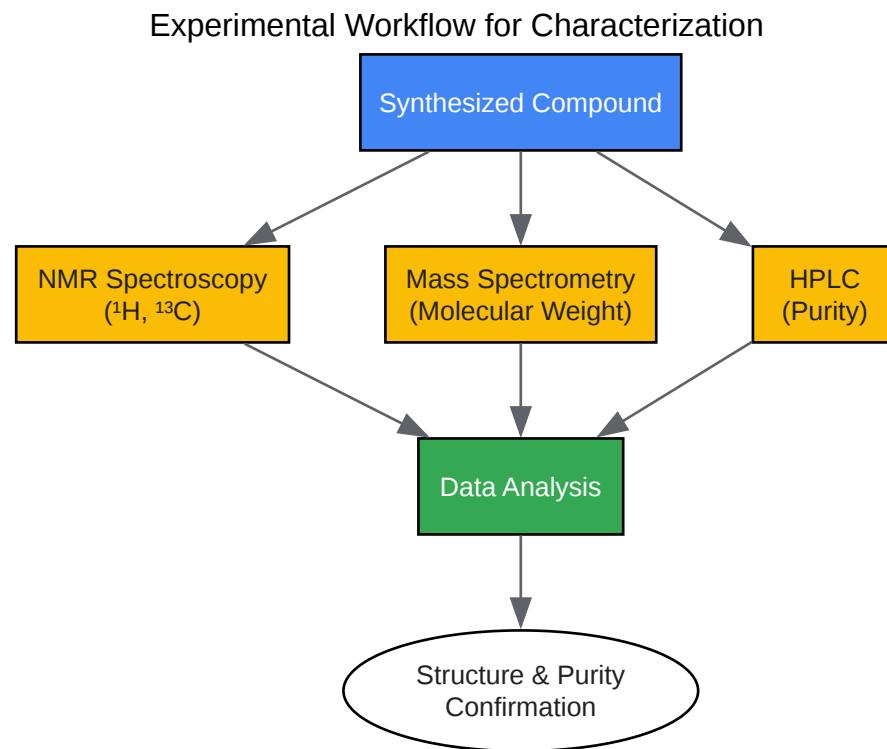
Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes in synthesis, characterization, and biological function.


General Synthesis Workflow for N-Boc-Piperazine Derivatives

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for N-Boc-Piperazine Derivatives.


N-Boc-piperazine derivatives are integral to the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). These molecules can induce the degradation of specific proteins, like PD-L1, which is involved in immune evasion by cancer cells.[21][22]

PD-1/PD-L1 Signaling & PROTAC Action

[Click to download full resolution via product page](#)

Caption: PD-1/PD-L1 Signaling and PROTAC-mediated Degradation.

A systematic workflow is critical for the unambiguous characterization of newly synthesized compounds.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-Boc-piperazine CAS 57260-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma hsppharma.com
- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]
- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. N-Boc-Piperazine [prometheatechsynth.com]
- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N- BOC Piperazine [intersperse.in]
- 10. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40°C at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 13. lookchem.com [lookchem.com]
- 14. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. jgps.com [jgps.com]
- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of N-Boc-piperazine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341749#physical-and-chemical-properties-of-n-boc-piperazine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com